Methyl 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}naphthalene-2-carboxylate
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Overview
Description
Methyl 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}naphthalene-2-carboxylate is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}naphthalene-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Fmoc-protected amine: The starting material, 9H-fluorene, is reacted with chloroformate to introduce the Fmoc group.
Coupling with naphthalene-2-carboxylic acid: The Fmoc-protected amine is then coupled with naphthalene-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Methylation: The final step involves the methylation of the carboxyl group using a methylating agent like diazomethane.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput screening methods can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the naphthalene ring or the Fmoc group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with reduced functional groups.
Scientific Research Applications
Methyl 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}naphthalene-2-carboxylate involves its interaction with specific molecular targets. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The naphthalene moiety can interact with aromatic residues in proteins, facilitating binding and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucine
Uniqueness
Methyl 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}naphthalene-2-carboxylate is unique due to its combination of the Fmoc protecting group and the naphthalene moiety. This combination allows for specific interactions and modifications that are not possible with other similar compounds.
Properties
IUPAC Name |
methyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)naphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO4/c1-31-26(29)23-14-17-8-2-3-9-18(17)15-25(23)28-27(30)32-16-24-21-12-6-4-10-19(21)20-11-5-7-13-22(20)24/h2-15,24H,16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPLECQAJMPGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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